Product packaging for 3-(3-bromopropyl)-3-methyl-3H-diazirine(Cat. No.:CAS No. 2386882-01-3)

3-(3-bromopropyl)-3-methyl-3H-diazirine

Cat. No.: B6209213
CAS No.: 2386882-01-3
M. Wt: 177.04 g/mol
InChI Key: MODZUTXTWXBFDG-UHFFFAOYSA-N
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Description

3-(3-Bromopropyl)-3-methyl-3H-diazirine (CAS 2386882-01-3) is a valuable chemical reagent designed for advanced photoaffinity labeling (PAL) studies in chemical biology and drug discovery. It features a diazirine photophore, a three-membered ring containing two nitrogen atoms, which, upon irradiation with ultraviolet light, generates a highly reactive carbene species . This carbene can form covalent bonds with nearby biological molecules, enabling researchers to "capture" and study transient molecular interactions that are otherwise difficult to observe . The primary research value of this compound lies in its application for mapping interaction sites in ligand-receptor, protein-protein, and protein-nucleic acid complexes . The 3H-diazirine ring is particularly favored over other photophores like aryl azides or benzophenones due to its smaller molecular size, which minimizes steric disruption of biological activity, superior stability under various pH conditions, and efficient activation with longer wavelengths of UV light that cause less damage to biomolecules . The bromopropyl side chain serves as a flexible spacer and a functional handle, allowing for straightforward further functionalization or conjugation to other molecules of interest via substitution reactions . When designing experiments, researchers should note that diazirine-based probes are known for their proximity-dependent labeling, which helps minimize nonspecific background binding . This reagent must be stored in a dark place under an inert atmosphere in a freezer at -20°C to maintain its stability and photoreactivity . This compound is intended for Research Use Only and is not approved for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2386882-01-3

Molecular Formula

C5H9BrN2

Molecular Weight

177.04 g/mol

IUPAC Name

3-(3-bromopropyl)-3-methyldiazirine

InChI

InChI=1S/C5H9BrN2/c1-5(7-8-5)3-2-4-6/h2-4H2,1H3

InChI Key

MODZUTXTWXBFDG-UHFFFAOYSA-N

Canonical SMILES

CC1(N=N1)CCCBr

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for Diazirine Architectures

Historical Trajectories and Evolution of Diazirine Synthesis

The journey to modern diazirine synthesis began with the discovery and study of their saturated precursors, diaziridines, in the late 1950s. wikipedia.org Early, or "conventional," methods for synthesizing aliphatic diazirines were often laborious. These multi-step sequences typically started from a ketone, which was first treated with ammonia (B1221849) and hydroxylamine-O-sulfonic acid (HOSA) to form the corresponding diaziridine intermediate. mdpi.com This crucial step involves the formation of an imine from the ketone and ammonia, followed by intramolecular cyclization with HOSA. nih.gov The isolated diaziridine then had to be oxidized to form the final diazirine. mdpi.com Common oxidizing agents in these early procedures included silver oxide (Ag₂O) or a combination of iodine and triethylamine (B128534) (I₂-TEA). mdpi.comresearchgate.net While foundational, these methods often suffered from low yields and required the use of harsh reagents or difficult-to-handle substances like liquid ammonia. mdpi.com

Another classical approach is the Graham reaction, which offers a one-pot synthesis from amidines to yield halogenated diazirines, providing a handle for further nucleophilic substitution. wikipedia.org For aryl diazirines, a common pathway involves the oximation of a ketone, followed by tosylation or mesylation, and subsequent treatment with ammonia to form the diaziridine, which is then oxidized. nih.govwikipedia.org These historical methods, summarized in the table below, laid the essential groundwork for the development of more efficient and versatile synthetic strategies.

Methodology Key Reagents Key Steps Limitations
Conventional Aliphatic Route Ketone, NH₃, NH₂OSO₃H, Oxidant (Ag₂O, I₂/TEA)1. Diaziridine formation 2. Isolation of diaziridine 3. OxidationTedious procedures, low yields, use of liquid ammonia. mdpi.com
Aryl Diazirine Route Ketone, NH₂OH·HCl, TsCl/MsCl, NH₃, Oxidant1. Oximation 2. Tosylation/Mesylation 3. Diaziridine formation 4. OxidationMulti-step, requires isolation of intermediates. nih.govwikipedia.org
Graham Reaction Amidine, Halogenating AgentOne-pot formation of a halodiazirinePrimarily for halogenated diazirines. wikipedia.org

Contemporary Strategies for the Construction of 3,3-Dialkyldiazirines

Modern synthetic efforts have focused on overcoming the limitations of historical methods by improving efficiency, safety, and substrate scope. The construction of 3,3-dialkyldiazirines, the class to which 3-(3-bromopropyl)-3-methyl-3H-diazirine belongs, has benefited significantly from these advancements.

Convergent and Divergent Synthesis Routes from Carbonyl Precursors

The synthesis of complex molecules like functionalized diazirine probes often employs strategic planning to maximize efficiency. Convergent and divergent syntheses are two such powerful strategies.

A convergent synthesis involves preparing different fragments of a target molecule independently and then combining them in the final stages. For a complex diazirine probe, this might involve synthesizing the functionalized side chain (e.g., a bromopropyl group attached to a larger molecular scaffold) and the diazirine precursor separately. The final step would be coupling these two fragments. This approach is highly efficient for creating complex structures.

Conversely, a divergent synthesis starts from a central core molecule that is systematically elaborated into a library of related compounds. wikipedia.org For example, a core molecule like an azido-substituted aryl diazirine can be prepared and then subjected to "click" reactions with various alkynes to rapidly generate a diverse library of photoaffinity probes. elsevierpure.com This strategy is exceptionally useful for creating collections of probes to screen for specific biological activities or to optimize ligand-receptor interactions. wikipedia.orgelsevierpure.com The synthesis of this compound itself can be seen as the creation of a building block for further divergent synthesis, where the bromo- functionality allows for subsequent reactions to attach a wide array of other molecular entities.

Intermediacy of Diaziridines in Diazirine Formation Pathways

The conversion of a ketone to a diazirine almost universally proceeds through a diaziridine intermediate. nih.govwikipedia.org In the conventional synthesis of aliphatic diazirines, the ketone is treated with an aminating agent, such as hydroxylamine-O-sulfonic acid (HOSA), in the presence of ammonia. This leads to the intramolecular cyclization of an aminal intermediate to form the three-membered diaziridine ring. wikipedia.org

This diaziridine is a stable, albeit strained, heterocycle containing two nitrogen atoms bonded to each other. wikipedia.org The crucial final step is the dehydrogenation (oxidation) of the N-H bonds in the diaziridine to form the N=N double bond of the diazirine ring. nih.gov A variety of oxidizing agents can accomplish this transformation, including iodine-triethylamine (I₂/NEt₃), silver oxide (Ag₂O), manganese dioxide (MnO₂), and even molecular oxygen under certain conditions. researchgate.net Kinetic studies have confirmed that the diaziridine can be directly converted to the diazirine, solidifying its role as a key intermediate in the reaction pathway. mdpi.com

Tailored Introduction of Functionalized Alkyl Chains: Bromopropyl Moieties in Diazirine Scaffolds

The immense utility of diazirines in fields like chemical biology stems from the ability to incorporate them into larger, functional molecules. The synthesis of This compound is a prime example of creating a functionalized diazirine building block. The synthetic route starts with a ketone that already contains the desired functionalized alkyl chain.

For the target compound, the logical starting material is 5-bromo-2-pentanone . This functionalized carbonyl precursor undergoes the standard transformation to a diazirine. The process tolerates the presence of the bromoalkyl group, demonstrating the robustness of modern synthetic methods. The resulting this compound is a valuable synthetic intermediate. uni.lu The bromopropyl group serves as a versatile chemical handle, allowing for subsequent nucleophilic substitution reactions to link the diazirine photophore to peptides, ligands, or other molecules of interest. The synthesis of related functionalized diazirines, such as those containing carboxylic acid or alcohol moieties, follows the same principle of starting with the appropriately substituted ketone. mdpi.com

Innovations in One-Pot and Modular Synthetic Approaches for Complex Diazirine Probes

Recent research has demonstrated that inexpensive and easy-to-handle bases like potassium hydroxide (B78521) (KOH) can effectively promote the one-pot synthesis of aliphatic diazirines. mdpi.comnih.govdoaj.org This is a major improvement over previously used bases like potassium tert-butoxide (t-BuOK), which is flammable and requires careful handling. mdpi.com Furthermore, these one-pot syntheses can be performed using methanolic ammonia, avoiding the challenges associated with using liquid ammonia. researchgate.net Depending on the substrate (aliphatic vs. aromatic ketones), different oxidants such as tert-butyl hypochlorite (B82951) (t-BuOCl) or phenyliodine diacetate (PIDA) have been optimized for these one-pot reactions. researchgate.netresearchgate.net These innovations have made the large-scale production of aliphatic diazirines more practical and accessible. mdpi.comnih.gov

The concept of modular synthesis is also central to creating complex probes. Trifunctional probes have been designed and synthesized, incorporating a diazirine for photocrosslinking, a biotin (B1667282) tag for affinity purification, and a reactive group (like an N-hydroxysuccinimide ester) for coupling to a ligand of choice. nih.gov This modular design allows for the convenient construction of custom probes for a wide range of biological targets. nih.govnih.govresearchgate.net

Oxidant Substrate Type Typical Conditions Notes
Iodine/Triethylamine (I₂/TEA) Aliphatic, ArylDCM or EtherClassic method, can form vinyl iodide byproducts. researchgate.net
Silver(I) Oxide (Ag₂O) Aliphatic, ArylEther or DCMCommonly used, but can be expensive. nih.govresearchgate.net
Manganese(IV) Oxide (MnO₂) Aliphatic, ArylDiethyl EtherEffective for certain substrates. researchgate.netsemanticscholar.org
tert-Butyl Hypochlorite (t-BuOCl) Aliphatic KetonesOne-pot with NH₃/MeOHGood for one-pot synthesis of alkyl diazirines. researchgate.netresearchgate.net
Phenyliodine Diacetate (PIDA) Aromatic Ketones, AldehydesOne-pot with NH₃/MeOHPreferred for aromatic systems in one-pot methods. researchgate.net
Potassium Hydroxide (KOH) / Air Aliphatic DiaziridinesDMSOA base-mediated oxidation promoted by air. mdpi.comresearchgate.net

Stereochemical Considerations and Control in Diazirine Synthesis

The three-membered diaziridine ring is configurationally stable, meaning it resists the rapid inversion of its nitrogen atoms that is common in other amines. wikipedia.org This property opens the door to creating stereoisomeric forms. If a diazirine is synthesized from a chiral, non-racemic ketone, the stereocenter is typically retained in the final product.

The synthesis of stereochemically pure diazirines is crucial when they are incorporated into chiral molecules like peptides or drugs, where biological activity is often dependent on a specific stereoisomer. Asymmetric synthesis can be achieved by several methods:

Chiral Pool Synthesis: Starting with an enantiomerically pure ketone from a natural source (e.g., a derivative of an amino acid or sugar). ethz.ch

Chiral Auxiliaries: Using a removable chiral group to direct the formation of a specific stereocenter. ethz.ch

Catalytic Enantioselective Synthesis: Employing a chiral catalyst to favor the formation of one enantiomer over the other. ethz.ch

While the carbon of the diazirine ring in this compound is not a stereocenter, the principles of stereocontrol are vital when designing more complex or spirocyclic diazirine probes where stereochemistry can play a defining role in their interaction with biological targets. researchgate.netmdpi.com

Photochemistry and Reaction Mechanisms of Diazirine Derivatives

Fundamental Photolytic Decompositions of 3H-Diazirines

Upon absorption of light, 3H-diazirines are promoted to an electronically excited state (S1). From this state, two primary photolytic decomposition pathways are accessible: direct fragmentation into a carbene and dinitrogen, or isomerization to a linear diazo intermediate. iupac.orgresearchgate.net The partitioning between these pathways is a critical determinant of the subsequent chemical transformations.

The hallmark reaction of diazirines is the photolytic generation of a carbene, a neutral carbon atom with two unshared valence electrons. islandscholar.calibretexts.org For an unsymmetrical alkyldiazirine such as 3-(3-bromopropyl)-3-methyl-3H-diazirine, photolysis leads to the formation of 3-bromopropyl(methyl)carbene.

These carbenes can exist in two electronic spin states: singlet and triplet. libretexts.org

Singlet Carbenes: In the singlet state, both non-bonding electrons are spin-paired in a single sp²-hybridized orbital, leaving a vacant p-orbital. This configuration makes singlet carbenes behave as either electrophiles or nucleophiles and allows them to participate in concerted, stereospecific reactions. libretexts.orgyoutube.com Photoexcitation of diazirines typically produces the carbene in its lower singlet state. nih.govacs.org

Triplet Carbenes: In the triplet state, the two electrons are unpaired and reside in different orbitals. Triplet carbenes are generally more stable and behave as diradicals, undergoing stepwise, non-stereospecific reactions. libretexts.orgyoutube.com While most carbenes have a triplet ground state, intersystem crossing from the initially formed singlet state is required to access it. nih.gov

The spin state of the generated carbene is influenced by substituents. For simple alkyl carbenes, the triplet state is generally the ground state. However, the singlet state is often the kinetically relevant species in photolabeling experiments due to its rapid generation and reaction. nih.govacs.orgnih.gov

Mechanistic Dissection: Competing Carbene and Diazo Reaction Fluxes

The balance between the direct formation of the carbene and the isomerization to the diazo compound is a pivotal aspect of diazirine photochemistry. This balance, or reaction flux, is delicately controlled by a variety of factors, including the electronic and steric nature of the substituents on the diazirine ring and the surrounding chemical environment. nih.govrsc.orgresearchgate.net

Influence of Electronic and Steric Substituents on Photoreaction Selectivity

The nature of the groups attached to the diazirine carbon profoundly impacts whether the photolysis favors the carbene or the diazo pathway.

Substituent TypePredominant Photoreaction PathwayRationale
Alkyl (e.g., in this compound)Mixed carbene and diazo pathways. nih.govrsc.orgAlkyl groups provide little electronic stabilization to either pathway, leading to a competition between direct nitrogen loss and isomerization. The diazo pathway is often significant. nih.gov
Aryl-Trifluoromethyl Predominantly carbene pathway. nih.govnih.govThe electron-withdrawing trifluoromethyl group destabilizes the diazo intermediate, favoring the direct extrusion of N₂ to form the carbene. researchgate.net
Electron-Donating (e.g., Phenyl)Favors isomerization to the diazo compound. wikipedia.orgElectron-donating groups can stabilize the linear diazo structure, making this isomerization pathway more favorable than carbene formation. wikipedia.orgtuni.fi

For this compound, being a dialkyl-substituted diazirine, it is expected to generate a mixture of both the carbene and the diazo intermediates upon photolysis. nih.govrsc.orgresearchgate.net

Impact of Solvent Polarity and Environmental pH on Photoreactivity and Labeling Preference

The reaction environment plays a crucial role in the fate of the photogenerated intermediates.

Environmental pH: The pH of the environment significantly influences the reactivity of alkyl diazirines. In aqueous solutions, alkyl diazirines exhibit a preference for labeling protonated acidic residues like glutamic acid and aspartic acid. u-tokyo.ac.jpiris-biotech.de This preference is attributed to the reaction of the diazo intermediate, which, upon protonation, preferentially alkylates these carboxylate groups. nih.govu-tokyo.ac.jp This pH-dependent selectivity is a key distinction from aryl diazirines, which react primarily through a carbene intermediate and show less bias. u-tokyo.ac.jp

Intramolecular Rearrangements and Unproductive Side Reactions of Photo-Generated Intermediates

Beyond intermolecular reactions, the highly energetic intermediates generated from diazirine photolysis are prone to undergo rapid intramolecular reactions. These are often considered "unproductive" in the context of photoaffinity labeling as they result in the consumption of the probe without crosslinking to a target molecule. nih.gov

For carbenes generated from 'linear' or non-spirocyclic dialkyldiazirines like this compound, a major side reaction is intramolecular rearrangement. rsc.orgresearchgate.net

Rearrangement / Side ReactionIntermediateResulting ProductDescription
α-Hydrogen Abstraction (1,2-Hydride Shift) CarbeneOlefin (Alkene)The most common unproductive pathway for alkyl carbenes. nih.govresearchgate.net A hydrogen atom from a carbon adjacent to the carbene center migrates to the carbene carbon, forming a double bond. For 3-bromopropyl(methyl)carbene, this could lead to the formation of various isomers of bromo-methyl-pentene.
Reaction with Solvent Carbene / DiazoHydrolysis/Solvolysis ProductsIn protic solvents like water, the carbene can be quenched to form an alcohol, while the diazo intermediate can be protonated and subsequently react with water, also leading to an alcohol. nih.govnih.gov
Olefin Formation CarbeneOlefin (Alkene)This is the general outcome of intramolecular rearrangements like the 1,2-hydride shift. It represents a significant competing pathway that can reduce the efficiency of intermolecular insertion. nih.govresearchgate.net

The propensity for these intramolecular rearrangements, particularly the 1,2-hydride shift to form stable olefins, is a characteristic feature of dialkylcarbenes and a critical factor to consider when utilizing probes like this compound. nih.govrsc.org

Advanced Spectroscopic and Kinetic Investigations of Diazirine Photoreactivity in Solution and Heterogeneous Systems

The photochemistry of diazirines is characterized by the light-induced extrusion of molecular nitrogen (N₂) to generate highly reactive carbene intermediates. This process is initiated by the absorption of UV light, typically in the 350-380 nm range, which promotes the diazirine from its ground state to an electronically excited singlet state (S₁). researchgate.net The subsequent reactions are complex and can proceed through multiple pathways, including direct carbene formation and isomerization to a linear diazo compound, which can also be photolytically or thermally cleaved to yield a carbene. acs.orgacs.org Advanced spectroscopic and kinetic techniques have been instrumental in elucidating these intricate mechanisms.

Upon irradiation, diazirines can undergo one of two primary photochemical transformations:

Direct Photodissociation: The excited diazirine molecule directly fragments, releasing N₂ and forming a singlet carbene.

Photoisomerization: The excited diazirine rearranges to form a more stable, linear diazoalkane isomer. acs.org This diazo intermediate can then be further photolyzed to generate the same carbene and N₂. nih.gov

The balance between these two pathways is influenced by the diazirine's substituents and the surrounding environment (e.g., solvent polarity). researchgate.net

Spectroscopic Investigations in Solution:

Ultrafast transient absorption spectroscopy is a powerful tool for directly observing the short-lived intermediates in diazirine photolysis. youtube.com Femtosecond and picosecond laser flash photolysis experiments allow for the real-time tracking of the diazirine excited state, the formation of the diazo isomer, and the appearance of the carbene. researchgate.netresearchgate.net

For instance, studies on aryl-substituted diazirines have identified transient absorption bands corresponding to the S₁ excited state of the diazirine, which decays on a picosecond timescale. researchgate.net This decay is often accompanied by the simultaneous rise of absorption signals attributed to the formation of both the singlet carbene and the diazo compound. researchgate.net Ultrafast infrared (IR) spectroscopy has also been used to directly observe the characteristic vibrational bands of these intermediates, confirming their rapid formation within a few picoseconds of the laser pulse. researchgate.net

The solvent environment plays a critical role in the photokinetics. Studies have shown that the rates of diazirine depletion are highest in ester-containing solvents. nih.govnortheastern.edu Furthermore, the polarity of the solvent can influence the lifetime of the excited state and the branching ratio between carbene formation and diazoisomerization. researchgate.net In polar solvents, the formation of highly polarized or zwitterionic intermediates has been observed for some arylhalodiazirines. researchgate.net

Interactive Table: Spectroscopic Data of Diazirine Photolysis Intermediates (Analogues)

Diazirine DerivativeIntermediateAbsorption Maxima (λmax)SolventTechnique
p-Methoxy-3-phenyl-3-methyl diazirineS₁ Excited State400-700 nmVariousUltrafast Laser Flash Photolysis
AdamantyldiazirineDiazoadamantane234.5 nmHexaneUV-Vis Spectroscopy
PhenyldiazirinePhenyldiazomethane2040 cm⁻¹ (IR)-Ultrafast IR Spectroscopy
PhenyldiazirineSinglet Phenylcarbene1582 cm⁻¹ (IR)-Ultrafast IR Spectroscopy

This table presents data from various diazirine analogues to illustrate typical spectroscopic values, as specific data for this compound is limited.

Kinetic Investigations and Quantum Yields:

Kinetic studies quantify the rates of the various photochemical and photophysical processes. The quantum yield (Φ), which is the ratio of the number of specific events occurring to the number of photons absorbed, is a key parameter. The quantum yield of forming the diazo isomer (Φdiazo) can be significant, in some cases reaching around 50%. acs.org This indicates that photoisomerization is a major deactivation pathway for the excited diazirine. acs.orgacs.org

The half-life of diazirine photolysis can vary from seconds to minutes depending on the irradiation wavelength, light intensity, and the molecular structure. nih.gov For example, the photolysis of a 3-trifluoromethyl-3-aryldiazirine derivative at 365 nm was complete in approximately 600 seconds. nih.gov The subsequent photolysis of the diazo intermediate can be accelerated by switching to a shorter wavelength (e.g., 302 nm) where the diazo compound has stronger absorption. nih.gov

The rate constants for the reactions of the resulting carbenes are extremely high. For example, the rate constants for the cycloaddition of benzylchlorocarbenes to tetramethylethylene are on the order of 10⁸ M⁻¹s⁻¹. islandscholar.ca The intramolecular rearrangement of carbenes, such as through a 1,2-hydride shift, is also a very fast process. islandscholar.ca

Interactive Table: Kinetic Data for Photolysis of Diazirine Analogues

Diazirine DerivativeProcessRate Constant / LifetimeConditions
ArylhalodiazirinesS₁ State Decay10 - 350 psVarious solvents
AdamantyldiazirineDiazoadamantane Decayt₁/₂ ≈ 1 - 1.5 hIsooctane, 355 nm
p-Methoxy-3-phenyl-3-methyl diazirineS₁ State Solvation~20 psPolar solvents
BenzylchlorocarbenesReaction with Tetramethylethylene~6 x 10⁸ M⁻¹s⁻¹-

This table presents data from various diazirine analogues to illustrate typical kinetic values, as specific data for this compound is limited.

Photoreactivity in Heterogeneous Systems:

In heterogeneous systems, such as when a diazirine-containing molecule is used for photoaffinity labeling of a protein, the photoreactivity is influenced by the local environment of the binding site. nih.gov The carbene generated upon photolysis is highly reactive and can insert into nearby C-H, O-H, and N-H bonds of the protein, forming a covalent link. nih.gov

The efficiency and selectivity of this labeling depend on the accessibility of the diazirine to the target and the nature of the amino acid residues in the vicinity. Recent studies have revealed that the diazo intermediate, which can have a longer lifetime than the carbene, may preferentially react with polar or acidic residues. nih.gov In contrast, the highly reactive, short-lived carbene is more likely to react non-selectively with residues in its immediate proximity, including those with non-polar side chains. nih.gov By tuning the irradiation conditions (e.g., light intensity and duration), it is possible to bias the reaction towards either the diazo- or carbene-mediated pathway, allowing for more controlled cross-linking. nih.gov This mechanistic understanding is crucial for accurately interpreting the results of photo-cross-linking experiments aimed at mapping protein structures and interactions. springernature.com

Theoretical and Computational Investigations of Diazirine Reactivity

Quantum Mechanical Studies of Electronic Structure and Bonding in Diazirine Rings

Quantum mechanical calculations are fundamental to understanding the stability and reactivity of the diazirine ring in 3-(3-bromopropyl)-3-methyl-3H-diazirine. The three-membered ring, composed of one carbon and two nitrogen atoms, is inherently strained. Early computational studies on 3H-diazirine revealed that its low-lying bonding molecular orbitals (MOs) bear a resemblance to those of cyclopropane and cyclopropene. The frontier orbitals, however, are significantly different due to the presence of nitrogen lone pairs, which contribute to σ-bridged π-bonding within the ring.

In this compound, the electronic structure is further influenced by its substituents. The methyl group, being electron-donating, and the bromopropyl group, with its inductive and steric effects, modulate the energies of the frontier molecular orbitals. The highest occupied molecular orbital (HOMO) is typically associated with the nitrogen lone pairs, while the lowest unoccupied molecular orbital (LUMO) is a σ-antibonding orbital of the N=N bond. An n → π transition, which involves the excitation of an electron from a non-bonding orbital to an anti-bonding π* orbital, is responsible for the photochemical reactivity of diazirines.

The substitution pattern on the diazirine ring can subtly alter the energies of these orbitals, thereby affecting the wavelength of light required for photoactivation and the subsequent reaction pathways. For alkyl diazirines, the maximum absorption typically falls in the range of 350-380 nm.

Table 1: Calculated Electronic Properties of Substituted Diazirines

Compound HOMO Energy (eV) LUMO Energy (eV) HOMO-LUMO Gap (eV)
3H-Diazirine -9.8 2.1 11.9
3-methyl-3H-diazirine -9.5 2.3 11.8
This compound -9.6 (estimated) 2.2 (estimated) 11.8 (estimated)

Note: The values for this compound are estimated based on the influence of similar alkyl and haloalkyl substituents.

Computational Modeling of Photochemical Decomposition Mechanisms

Upon UV irradiation, this compound undergoes decomposition to generate highly reactive intermediates. Computational modeling has been instrumental in elucidating the complex mechanisms of this process.

Photolysis of a diazirine can proceed through two main pathways: direct extrusion of dinitrogen to form a carbene, or isomerization to a linear diazo compound, which can then lose dinitrogen to form the carbene. Computational studies have shown that for alkyl diazirines, the formation of a diazo intermediate is a significant pathway.

The energy profiles for these reactions can be mapped out using computational methods to identify the transition states and intermediates. The process begins with the photoexcitation of the diazirine to an excited singlet state (S1). From this excited state, the molecule can follow different reaction coordinates. The energy barrier for isomerization to the diazo intermediate is often lower than that for direct nitrogen extrusion, making the diazo pathway competitive or even dominant for many alkyl diazirines.

The reactivity of the generated carbene and diazo intermediates is a key area of computational investigation. The carbene, a neutral species with a divalent carbon, is highly reactive and can undergo a variety of reactions, including insertion into C-H and O-H bonds. The diazo compound is also reactive and can participate in reactions, particularly with acidic residues.

Systematic evaluations have shown that alkyl diazirines exhibit a preference for labeling acidic amino acids, a characteristic attributed to the reactivity of the alkyl diazo intermediate. This intermediate can be protonated by an acidic residue, facilitating the loss of dinitrogen and subsequent covalent bond formation. In contrast, aryl-fluorodiazirines tend to react primarily through a carbene intermediate. For this compound, it is predicted that the diazo pathway would be significant, leading to a preference for reaction with acidic residues in a biological context.

The bromopropyl substituent can also influence the reactivity. The bromine atom can affect the electron distribution in the intermediates and potentially participate in intramolecular reactions or influence the intermolecular reactivity profile.

Molecular Dynamics Simulations of Diazirine Interactions within Simulated Biological Environments

Molecular dynamics (MD) simulations provide a powerful tool to study the behavior of molecules like this compound in complex biological environments, such as within a protein binding site or a lipid bilayer. These simulations can reveal how the probe orients itself, its conformational flexibility, and its interactions with surrounding molecules.

For a diazirine-containing probe to be effective in photoaffinity labeling, it needs to be positioned correctly within its target environment. MD simulations can predict the preferred binding orientation and the proximity of the diazirine group to potential reaction partners. The bromopropyl chain of this compound adds flexibility and can influence its positioning. The bromine atom may also engage in specific halogen bonding interactions with protein residues.

In Silico Structure-Function Relationship Analysis for Optimized Diazirine Design

The design of effective photoaffinity probes based on the diazirine scaffold can be greatly enhanced by in silico methods. Structure-function relationship analysis allows researchers to understand how modifications to the diazirine molecule affect its properties and performance.

This in silico screening approach can accelerate the development of new and improved diazirine-based tools for chemical biology by prioritizing the synthesis of compounds with the most promising properties.

Computational Insights into the Nuances of Alkyl Diazirine Photomechanisms

Computational studies continue to provide a deeper understanding of the subtle factors that govern the photochemistry of alkyl diazirines. For this compound, several nuances are of interest:

Solvent Effects: The polarity and proticity of the solvent can influence the partitioning between the carbene and diazo pathways and the lifetime of the reactive intermediates.

pH Dependence: The reactivity of the diazo intermediate with acidic residues is pH-dependent, as protonation is a key step in the reaction mechanism. Computational models can help to predict the optimal pH for labeling experiments.

Substituent Effects: The electronic and steric properties of the substituents on the diazirine ring have a profound effect on the photodecomposition process. The interplay between the methyl and bromopropyl groups in this compound dictates the stability of the diazirine and the reactivity of its photoproducts.

Advanced Applications of 3 3 Bromopropyl 3 Methyl 3h Diazirine in Academic Research

Strategic Design of Chemical Probes Incorporating Alkyl Diazirines with Bromopropyl Functionality

The design of chemical probes based on 3-(3-bromopropyl)-3-methyl-3H-diazirine hinges on its inherent modularity. The diazirine group serves as a latent photoreactive crosslinker, the methyl group provides stability, and the bromopropyl arm acts as a versatile synthetic handle for the attachment of various functionalities. This design enables researchers to construct a wide array of probes tailored for specific research questions.

Utilization of the Bromine Moiety as a Chemoselective Handle for Subsequent Derivatization (e.g., Nucleophilic Substitution, Bioorthogonal Tag Integration)

The bromine atom in the bromopropyl group is an excellent leaving group, making it highly susceptible to nucleophilic substitution reactions. This property is extensively exploited for the chemoselective derivatization of the diazirine core. Researchers can readily introduce a variety of molecules, including ligands, reporter tags, and bioorthogonal handles, by reacting the bromo-diazirine with appropriate nucleophiles.

For instance, a common strategy involves the reaction of this compound with a thiol-containing ligand or a molecule with a primary amine. This straightforward nucleophilic substitution results in the formation of a stable thioether or secondary amine linkage, respectively, thereby tethering the ligand of interest to the photoactivatable diazirine core.

Furthermore, the bromopropyl handle is instrumental in the integration of bioorthogonal tags. Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. researchgate.net Popular bioorthogonal tags, such as azides and alkynes, can be introduced via nucleophilic substitution. For example, sodium azide (B81097) can displace the bromide to yield an azido-functionalized diazirine probe. This azide group can then be specifically reacted with an alkyne-containing reporter molecule (e.g., a fluorophore or a biotin (B1667282) tag) through a copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC), a cornerstone of "click chemistry". mdpi.com

A similar strategy can be employed to introduce an alkyne handle by reacting the bromo-diazirine with a small alkyne-containing nucleophile. This alkyne-functionalized probe can then be "clicked" with an azide-containing reporter. The ability to introduce these bioorthogonal handles provides immense flexibility for downstream applications, such as the visualization and enrichment of crosslinked biomolecules.

Construction of "Fully-Functionalized" Modular Chemical Tags and Precursors

The concept of "fully-functionalized" or "minimalist" chemical tags has gained significant traction in chemical biology. These tags are compact, modular constructs that incorporate a photoreactive group, a bioorthogonal handle, and a reactive group for conjugation to a molecule of interest, all within a single entity. The this compound scaffold is an ideal precursor for the synthesis of such tags.

Starting from this bromo-diazirine, a bioorthogonal handle (e.g., an alkyne) can be introduced first through a nucleophilic substitution reaction. The resulting alkyne-functionalized diazirine can then be further modified. For example, the terminal alkyne can be coupled to a molecule containing a carboxylic acid using carbodiimide (B86325) coupling chemistry, such as with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). rsc.org This creates a "fully-functionalized" tag that possesses a photoactivatable diazirine, a bioorthogonal alkyne for reporter attachment, and a reactive handle for conjugation to a ligand of interest. The modular nature of this synthesis allows for the creation of a diverse library of chemical probes with different ligands and reporter groups. rsc.org

Tailored Bioconjugation and Ligand Attachment Strategies Leveraging the Bromopropyl Group

The bromopropyl group of this compound provides a direct and efficient route for bioconjugation and the attachment of specific ligands. The electrophilic nature of the carbon atom attached to the bromine makes it a prime target for nucleophilic side chains of amino acids in proteins, such as the thiol group of cysteine or the amino group of lysine.

However, for more controlled and specific ligand attachment, the bromo-diazirine is typically first derivatized with a molecule of interest (a ligand) that possesses a suitable nucleophile. This pre-functionalization step ensures that the resulting photoaffinity probe specifically targets the biological system under investigation. For example, a drug molecule containing a phenol (B47542) or an amine group can be deprotonated with a mild base and then reacted with the bromo-diazirine to form a stable ether or amine linkage, respectively.

The choice of linker length and composition between the ligand and the diazirine is crucial and can be tailored by selecting the appropriate starting materials. The three-carbon propyl chain of the title compound provides a certain degree of flexibility, which can be important for allowing the photo-generated carbene to reach and react with the target biomolecule.

Photoaffinity Labeling (PAL) Applications of this compound Derivatives in Chemical Biology

Photoaffinity labeling (PAL) is a powerful technique used to identify and map biomolecular interactions directly within their native environment. nih.govcapes.gov.br Probes derived from this compound are particularly well-suited for PAL studies. Upon irradiation with UV light (typically around 350-360 nm), the diazirine ring loses a molecule of nitrogen gas (N₂) to generate a highly reactive and short-lived carbene intermediate. capes.gov.br This carbene can then rapidly and non-selectively insert into nearby chemical bonds, forming a stable covalent linkage with the interacting biomolecule.

Elucidation of Noncovalent Biomolecular Interactions (Protein-Protein, Ligand-Target, Nucleic Acid-Protein, Lipid-Protein)

Derivatives of this compound have been successfully employed to elucidate a wide range of noncovalent biomolecular interactions:

Protein-Protein Interactions (PPIs): By attaching a known protein-binding molecule to the diazirine probe, researchers can identify its direct interaction partners within a complex cellular lysate or even in living cells. The probe-ligand complex will bind to its target protein, and upon photoactivation, the carbene will covalently crosslink to the target and any closely associated proteins. Subsequent analysis by mass spectrometry can then identify these interacting partners. nih.gov

Ligand-Target Interactions: PAL is a cornerstone of modern drug discovery and chemical biology for identifying the cellular targets of small molecules. A bioactive small molecule can be derivatized with the bromo-diazirine scaffold to create a photoaffinity probe. This probe can then be used to "fish out" its binding partners from a complex proteome, helping to elucidate the mechanism of action of the drug. nih.gov

Nucleic Acid-Protein Interactions: Understanding how proteins interact with DNA and RNA is fundamental to deciphering gene regulation. Diazirine-based probes can be designed to mimic nucleic acid structures or can be attached to known nucleic acid-binding molecules to map their interactions with proteins in the cellular milieu.

Lipid-Protein Interactions: Lipids play crucial roles in cellular signaling and membrane organization, often through transient interactions with proteins. Photoactivatable lipid analogues synthesized from bromo-diazirine precursors can be incorporated into cellular membranes. Upon photoactivation, these lipid probes will crosslink to nearby proteins, allowing for the identification of lipid-binding proteins and the characterization of the lipid-protein interactome. nih.govnih.gov

Proximity-Dependent Labeling Methodologies for Interaction Mapping

Proximity-dependent labeling is an advanced technique that aims to map the spatial organization of biomolecules within a cell. nih.gov Instead of just identifying direct binding partners, this method labels all molecules within a certain radius of a protein of interest. Derivatives of this compound can be used to create probes for such studies.

In a typical proximity-labeling experiment, a protein of interest is fused to an enzyme or a chemical tag that can locally generate reactive species. By tethering a diazirine-containing probe to a specific cellular location, researchers can, upon photoactivation, generate a cloud of reactive carbenes that will label all proximal biomolecules. This provides a "snapshot" of the molecular neighborhood of the target, offering valuable insights into the organization of cellular compartments and protein complexes.

The short lifetime of the carbene generated from the diazirine is advantageous for high-resolution mapping, as it limits the diffusion distance of the reactive species and thus provides a more precise labeling radius.

Integration with Mass Spectrometry-Based Proteomics for Proteome-Wide Target Identification and Interaction Profiling

The integration of diazirine-based photoaffinity labeling (PAL) with mass spectrometry (MS)-based proteomics has become a powerful strategy for identifying and characterizing protein-protein interactions and small molecule-protein interactions on a proteome-wide scale. nih.govrsc.org In this approach, a molecule of interest is functionalized with a diazirine-containing tag, such as one derived from this compound. This "fully-functionalized" probe also typically includes a reporter group, like a biotin tag or a "click chemistry" handle (e.g., an alkyne), for enrichment and detection. rsc.orgnih.gov

Upon incubation with a complex biological sample, such as a cell lysate or even live cells, the probe binds to its target protein(s). Subsequent UV irradiation activates the diazirine, leading to the formation of a covalent bond between the probe and its binding partner. axispharm.comnih.gov This covalent capture is crucial as it preserves often transient and weak interactions that might otherwise be lost during subsequent biochemical manipulations. nih.govacs.org

Following crosslinking, the labeled proteins are enriched, often using streptavidin-biotin affinity purification if a biotin tag is present. The enriched proteins are then digested into smaller peptides and analyzed by high-resolution mass spectrometry. nih.gov The identification of the labeled proteins and, in many cases, the specific sites of crosslinking provides a detailed map of the interactome of the original molecule of interest. rsc.orgnih.gov This technique has been instrumental in elucidating the cellular targets of drugs, natural products, and metabolites. rsc.orgrsc.orgacs.org

Table 1: Key Steps in Mass Spectrometry-Based Proteomics with Diazirine Probes
StepDescriptionKey Considerations
Probe DesignSynthesis of a photoaffinity probe containing the diazirine moiety, a recognition element, and a reporter tag.The probe's design should minimize steric hindrance to maintain binding affinity to the target. nih.govresearchgate.net
LabelingIncubation of the probe with the biological sample followed by UV irradiation to induce covalent crosslinking.Optimization of UV exposure time and intensity is critical to maximize labeling efficiency while minimizing sample damage. nih.govacs.org
EnrichmentPurification of probe-labeled proteins from the complex mixture.The choice of enrichment strategy depends on the reporter tag used (e.g., biotin-streptavidin).
Mass Spectrometry AnalysisDigestion of enriched proteins and analysis of the resulting peptides by MS to identify the proteins and crosslinking sites.High-resolution MS is required for accurate identification of peptides and localization of the modification.

Addressing Challenges in Alkyl Diazirine PAL: pH-Dependent Reactivity and Residue Selectivity

While powerful, the use of alkyl diazirines like this compound in PAL is not without its challenges. A key issue is the pH-dependent reactivity and resulting residue selectivity of the labeling process. nih.govacs.org Upon photoactivation, the alkyl diazirine can isomerize to a linear diazo intermediate. nih.govchemrxiv.org This diazo species is electrophilic and can react with acidic amino acid residues, such as aspartic acid and glutamic acid, in a pH-dependent manner. nih.govacs.orgresearchgate.net This reaction pathway competes with the desired carbene-mediated insertion into a wider range of amino acid side chains.

This preferential labeling of acidic residues can introduce a bias in PAL experiments, potentially leading to the misinterpretation of interaction data. nih.govresearchgate.net For instance, proteins with highly acidic surfaces or those located in acidic cellular compartments may be disproportionately labeled, regardless of their specific binding affinity for the probe. nih.govchemrxiv.org

Researchers are actively exploring strategies to mitigate these challenges. One approach involves the design of new diazirine-based photoaffinity tags with altered electronic and steric properties to disfavor the formation or reactivity of the diazo intermediate. researchgate.net For example, the development of cyclobutane-fused diazirines has shown promise in reducing pH-dependent reactivity. nih.govresearchgate.net Another strategy involves careful experimental design and data analysis, including the use of control probes and quantitative proteomics to distinguish specific interactions from non-specific labeling. nih.govrsc.org Understanding the inherent reactivity of the diazirine probe is crucial for the accurate interpretation of PAL results. nih.govacs.org

Integration of Diazirine-Based Linkers in Materials Science and Polymer Chemistry

The application of diazirine chemistry extends beyond biological research into the realm of materials science and polymer chemistry. The ability of diazirines to form covalent bonds upon activation makes them excellent candidates for crosslinking polymers and functionalizing surfaces. acs.orgrsc.org

Development of Photo-Crosslinking Reagents for Advanced Polymer Systems

Diazirine-based reagents are being developed as universal photo-crosslinkers for a wide variety of polymers, including those that are traditionally difficult to crosslink due to a lack of reactive functional groups. acs.orgnih.gov Upon activation by heat or light, the diazirine generates a carbene that can insert into the C-H bonds present in most polymer backbones, creating a network of covalent crosslinks. acs.orgrsc.orgsigmaaldrich.com This process can significantly enhance the mechanical properties of the polymer, such as its tensile strength, tear resistance, and thermal stability. rsc.org

Researchers have designed bis-diazirine molecules that can effectively crosslink commodity plastics like polypropylene (B1209903) and polyethylene (B3416737), opening up new possibilities for creating advanced polymer materials with tailored properties. acs.orgsigmaaldrich.com These crosslinkers have also been shown to improve the performance of materials like ultra-high molecular weight polyethylene fabrics used in ballistic applications. rsc.org The versatility of diazirine-based crosslinkers makes them a valuable tool for modifying a broad range of polymer systems. acs.org

Surface Functionalization Strategies for Biomolecule Immobilization on Polymeric Substrates (e.g., Polydimethylsiloxane)

The ability of diazirines to react with inert C-H bonds is particularly useful for the surface functionalization of polymers like polydimethylsiloxane (B3030410) (PDMS). acs.orgnih.gov PDMS is a widely used material in biomedical devices and microfluidics, but its hydrophobic and bio-inert surface can be a limitation for applications that require the immobilization of biomolecules. nih.govmdpi.com

By treating a PDMS surface with a diazirine-containing linker, such as one derived from this compound, the surface can be covalently modified. acs.orgnih.gov This modification can introduce new functional groups that can then be used to attach proteins, antibodies, or other biomolecules. acs.orgnih.gov This surface functionalization is achieved through a C-H insertion reaction upon thermal or UV activation of the diazirine. acs.orgnih.gov This method has been shown to significantly improve the stability of immobilized proteins on PDMS surfaces, with potential applications in biosensors, microarrays, and biocompatible coatings for medical implants. nih.govacs.orgnih.gov

Table 2: Applications of Diazirine-Based Linkers in Materials Science
ApplicationMechanismOutcomeExample Polymer
Polymer CrosslinkingCarbene insertion into C-H bonds of polymer chains. acs.orgrsc.orgEnhanced mechanical strength and thermal stability. rsc.orgPolypropylene, Polyethylene sigmaaldrich.com
Surface FunctionalizationCovalent attachment of diazirine linkers to polymer surfaces via C-H insertion. acs.orgnih.govEnables subsequent immobilization of biomolecules. acs.orgnih.govPolydimethylsiloxane (PDMS) acs.orgnih.gov

Development of Multi-Functional Probes and Hybrid Bioorthogonal Chemistries

To enhance the capabilities of chemical probes, researchers are developing multi-functional molecules that combine the photoreactivity of diazirines with other bioorthogonal chemistries. nih.govsigmaaldrich.com

Synergistic Combination with Click Chemistry (e.g., Copper(I)-Catalyzed Alkyne-Azide Cycloaddition)

A powerful strategy in the design of modern chemical probes is the integration of a diazirine photolabeling group with a "click chemistry" handle, most commonly a terminal alkyne. nih.gov This creates a trifunctional probe building block that includes: 1) a reactive group for attachment to a molecule of interest, 2) the photoreactive diazirine for covalent capture of binding partners, and 3) the alkyne handle for subsequent bioorthogonal ligation. sigmaaldrich.com

The synergy between photoaffinity labeling and click chemistry lies in the two-step approach it enables for target identification. nih.gov A small, minimally-perturbing probe containing the diazirine and alkyne is first used to label its cellular targets. nih.govrsc.org After the covalent crosslinking event, a larger reporter molecule, such as a fluorescent dye or a biotin tag functionalized with an azide, is attached to the probe-protein conjugate via the highly efficient and specific copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction. nih.gov This "click" reaction is bioorthogonal, meaning it does not interfere with native biological processes. nih.gov This approach avoids the need to use bulky reporter groups during the initial labeling step, which could otherwise interfere with the binding of the probe to its target. nih.govresearchgate.net This combination of PAL and click chemistry has become a cornerstone of modern chemical proteomics. nih.gov

Design and Synthesis of Trifunctional Probe Architectures for Complex Biological Interrogations

The diazirine moiety, particularly in the form of this compound, serves as a critical building block in the design and synthesis of trifunctional probes. These sophisticated molecular tools are engineered to investigate complex biological systems by integrating three distinct functional components into a single molecule: a photoactivatable group for covalent crosslinking, a reporter tag for detection and visualization, and a reactive group for conjugation to biomolecules or surfaces. The this compound is particularly valuable due to the presence of the diazirine ring, which upon photoactivation with UV light, generates a highly reactive carbene intermediate capable of forming covalent bonds with nearby molecules. The bromopropyl group provides a versatile handle for introducing a reporter tag or a bioorthogonal handle for click chemistry.

The synthesis of these trifunctional probes often involves a multi-step process. A common strategy begins with the functionalization of the bromopropyl group of this compound. For instance, the bromide can be displaced by a nucleophile, such as an azide, to introduce a group suitable for Staudinger ligation or copper-catalyzed azide-alkyne cycloaddition (CuAAC). This azide-modified diazirine can then be coupled to a molecule containing a terminal alkyne and a reporter group, such as a fluorophore (e.g., fluorescein, rhodamine) or a biotin tag for affinity purification.

The design of these probes is highly modular, allowing researchers to tailor the specific properties of each functional domain to the biological question at hand. For example, the reporter tag can be varied to allow for different detection methods, such as fluorescence microscopy, western blotting, or mass spectrometry. The reactive group can be chosen to target specific functional groups on proteins or other biomolecules of interest. This modularity enables the creation of a diverse library of trifunctional probes for a wide range of applications in chemical biology and proteomics.

Exploration of Emerging Academic Applications (e.g., Enhanced Nuclear Magnetic Resonance Spectroscopy via Hyperpolarization)

Beyond its established role in photoaffinity labeling, this compound is finding utility in emerging and advanced academic research areas, including the enhancement of Nuclear Magnetic Resonance (NMR) spectroscopy through hyperpolarization techniques. Hyperpolarization methods dramatically increase the NMR signal of certain molecules, enabling real-time metabolic imaging and the study of dynamic biological processes with unprecedented sensitivity.

One such technique, Signal Amplification by Reversible Exchange (SABRE), utilizes a polarization transfer catalyst to hyperpolarize a substrate. The diazirine functionality is being explored as a component of novel probes for hyperpolarization. While direct hyperpolarization of the nitrogen atoms in the diazirine ring is a subject of ongoing research, the this compound can be incorporated into larger molecules that are amenable to hyperpolarization.

For instance, the bromopropyl group can be used to attach the diazirine to a substrate that can be hyperpolarized, such as a derivative of pyridine (B92270) or another molecule that can reversibly bind to the polarization transfer catalyst. Upon photoactivation, the hyperpolarized diazirine-containing probe can then covalently label binding partners, and the enhanced NMR signal can be used to identify and characterize these interactions. This approach holds promise for studying low-affinity or transient interactions that are difficult to detect using conventional NMR methods.

Future Research Directions and Emerging Opportunities

Innovations in Scalable and Sustainable Synthesis of Functionalized Diazirines

The synthesis of functionalized diazirines, including 3-(3-bromopropyl)-3-methyl-3H-diazirine, has traditionally been a multi-step process that can be challenging to scale up. Recent innovations, however, are addressing these limitations by focusing on more efficient and environmentally friendly methods.

One promising approach involves the one-pot synthesis of diazirines from ketones, which simplifies the procedure and can lead to higher yields. For instance, an improved one-pot, two-step synthesis of aliphatic diazirines from aliphatic ketones using hydroxylamine-O-sulfonic acid (HOSA) in liquid ammonia (B1221849) has been reported to significantly increase yields and simplify the process, allowing for gram-scale production. nih.gov Another advancement is the development of one-pot syntheses of trifluoromethylphenyldiazirine (TPD) derivatives directly from the corresponding tosyl oxime, bypassing the need to isolate the diaziridine intermediate. nih.gov

Furthermore, the concept of automated synthesis is being explored to streamline the production of diazirine-based compounds. Robotic systems that mimic manual organic synthesis workflows have been designed to produce 3H-diazirine-based crosslinkers, highlighting the potential for high-throughput synthesis of these valuable reagents. nih.gov These automated platforms can handle the entire process, from the initial reaction of a ketone with ammonia and HOSA to the final oxidation step to form the diazirine. nih.gov

The development of more sustainable practices is also a key focus. This includes the use of greener reagents and solvents, as well as minimizing waste. For example, some methods now employ environmentally friendly oxidant systems like H2O2/Dimethylcarbonate (DMC). researchgate.net The drive towards scalability and sustainability is crucial for making functionalized diazirines more accessible for a wider range of applications, from academic research to industrial processes.

Rational Engineering of Diazirine Reactivity for Enhanced Specificity and Labeling Efficiency

A significant area of ongoing research is the rational engineering of diazirine-based probes to improve their performance in photoaffinity labeling (PAL) experiments. nih.gov The goal is to design probes that exhibit higher specificity for their intended targets and greater efficiency in the cross-linking reaction upon photoactivation.

Upon irradiation with UV light, diazirines form highly reactive carbenes that can covalently bind to nearby molecules. nih.gov However, these carbenes can also react with surrounding water molecules or undergo rearrangements, which reduces labeling efficiency. researchgate.net Researchers are exploring how the chemical structure of the diazirine and its surrounding functionalities influence these competing reaction pathways.

Recent studies have systematically evaluated the labeling preferences of different types of diazirines. It has been found that alkyl diazirines have a tendency to preferentially label acidic amino acids, which is attributed to the formation of a reactive alkyl diazo intermediate. harvard.edunih.gov In contrast, aryl-fluorodiazirines appear to react primarily through a carbene intermediate. harvard.edunih.gov This understanding of structure-reactivity relationships allows for the more rational design of probes. For instance, by altering the net charge of an alkyl diazirine probe, its ability to capture proteins can be tuned. nih.gov

Computational studies are also playing an increasingly important role in predicting the reactivity and selectivity of diazirine probes. By modeling the electronic properties and reaction pathways of different diazirine structures, researchers can pre-screen potential probes before embarking on lengthy synthetic efforts. This rational design approach is expected to lead to the development of a new generation of highly efficient and specific photo-crosslinkers for a variety of applications.

Expansion of Diazirine-Based Probe Applications into Novel Biological and Advanced Material Systems

The versatility of diazirine-based probes, including those derived from this compound, is driving their expansion into new and exciting areas of biological research and materials science.

In chemical biology, diazirine-based photoaffinity labeling is a powerful technique for studying biomolecular interactions. nih.gov It has been instrumental in understanding protein-protein, protein-ligand, and protein-nucleic acid interactions. nih.govmdpi.com A particularly challenging and important area is the study of membrane proteins, which play crucial roles in cellular signaling and transport but are notoriously difficult to study due to their hydrophobic nature. nih.gov Diazirine probes are proving to be invaluable tools for elucidating the structure and function of these important biomolecules. nih.govnih.gov Furthermore, the genetic encoding of diazirine-containing unnatural amino acids allows for the site-specific incorporation of photo-crosslinkers into proteins, enabling precise mapping of interaction interfaces within living cells. nih.gov

The applications of diazirines are not limited to the biological realm. In materials science, these compounds are being used to create novel polymers and functional materials. mdpi.comrsc.orgdigitellinc.com For example, diazirine-containing monomers can be copolymerized with other monomers to create polymers with built-in cross-linking capabilities. digitellinc.comacs.org Upon activation, these diazirine sidechains can form cross-links, altering the physical properties of the polymer. This approach has been used to develop new adhesives, coatings, and other advanced materials. acs.org Bifunctional diazirine reagents are also being developed to modify the surfaces of inert polymers, such as those used in high-performance textiles like Kevlar, allowing for the covalent attachment of dyes and other functional molecules. rsc.org

Development of Advanced Analytical Techniques for Comprehensive Characterization of Diazirine Photoproducts and Covalent Adducts

A critical aspect of any photo-cross-linking experiment is the identification and characterization of the resulting photoproducts and covalent adducts. This is often a complex analytical challenge, as the cross-linked products can be present in low abundance and may be difficult to distinguish from other components in the sample.

Mass spectrometry (MS) has emerged as the primary tool for analyzing the outcomes of diazirine-based cross-linking experiments. rappsilberlab.orgnih.govresearchgate.net In particular, tandem mass spectrometry (MS/MS) techniques are used to identify the specific sites of cross-linking on a protein or other biomolecule. Various fragmentation methods, such as collision-induced dissociation (CID), higher-energy collisional dissociation (HCD), and electron-transfer dissociation (ETD), are employed to break the cross-linked species into smaller fragments that can be analyzed to pinpoint the exact location of the covalent bond. rappsilberlab.orgnih.govresearchgate.netacs.org

To facilitate the analysis, researchers have developed novel MS-cleavable cross-linkers. These reagents contain a linkage that can be selectively cleaved within the mass spectrometer, simplifying the resulting spectra and making it easier to identify the cross-linked peptides. nih.gov For example, the succinimidyl diazirine sulfoxide (B87167) (SDASO) cross-linker incorporates a sulfoxide bond that can be cleaved by CID, generating a characteristic signature that aids in the identification of the cross-linked species. nih.gov

The development of sophisticated data analysis software is also crucial for processing the large and complex datasets generated in these experiments. These programs help to automate the identification of cross-linked peptides and provide statistical validation of the results. As analytical techniques continue to improve, it will become possible to characterize the products of diazirine photo-cross-linking with even greater detail and confidence.

Exploration of Non-Photochemical Activation Methods for Diazirine Reactivity

While photochemical activation is the hallmark of diazirine chemistry, there is growing interest in exploring alternative, non-photochemical methods for triggering their reactivity. This would expand the utility of diazirines to systems where the use of UV light is problematic, such as in deep tissues or in light-sensitive materials.

One potential avenue is the use of chemical triggers. It may be possible to design diazirine derivatives that are stable under normal conditions but can be activated by the addition of a specific chemical reagent. This would provide a level of temporal control over the cross-linking reaction that is not possible with light alone.

Another intriguing possibility is enzymatic activation. nih.gov Researchers are investigating whether specific enzymes can be used to catalyze the decomposition of a diazirine precursor, leading to the in-situ generation of the reactive carbene. nih.gov This approach would offer a high degree of biological specificity, as the cross-linking reaction would only occur in the presence of the target enzyme. For instance, diazirine-containing isoprenoid analogues have been shown to be efficient substrates for prenyltransferases, and upon enzymatic incorporation into peptides, they can be used for photo-crosslinking experiments. nih.gov While these studies still rely on photoactivation, they pave the way for purely enzymatic activation mechanisms.

The development of non-photochemical activation methods is still in its early stages, but it represents a significant opportunity to broaden the scope of diazirine chemistry. By moving beyond light-based activation, researchers could unlock a host of new applications for these versatile molecules in fields ranging from medicine to materials science.

Q & A

Q. What are the key considerations for synthesizing 3-(3-bromopropyl)-3-methyl-3H-diazirine, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves bromination of a propyl-diazirine precursor under controlled conditions. For purity optimization:
  • Use anhydrous solvents (e.g., DMF) to minimize hydrolysis of the diazirine ring .
  • Monitor reaction progress via thin-layer chromatography (TLC) or HPLC to isolate intermediates.
  • Purify via column chromatography with silica gel, eluting with a gradient of ethyl acetate/hexane (1:10 to 1:5) .
  • Validate purity using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm molecular weight and structural integrity .

Q. How should this compound be stored to prevent degradation?

  • Methodological Answer :
  • Store in airtight, amber vials at –20°C under inert gas (argon/nitrogen) to avoid light-induced decomposition .
  • Avoid repeated freeze-thaw cycles; aliquot into single-use quantities.
  • Confirm stability via UV-Vis spectroscopy (monitor absorbance at ~350 nm, characteristic of intact diazirine) before critical experiments .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify protons on the bromopropyl chain (δ ~3.4–3.6 ppm for CH₂Br) and the diazirine methyl group (δ ~1.5–1.7 ppm) .
  • FT-IR : Look for diazirine C=N stretches (~1600–1650 cm⁻¹) and C-Br stretches (~550–600 cm⁻¹) .
  • HRMS : Confirm molecular ion ([M+H]⁺) and isotopic pattern (Br has a 1:1 M/M+2 ratio) .

Advanced Research Questions

Q. How can researchers design experiments to maximize crosslinking efficiency in photoaffinity labeling?

  • Methodological Answer :
  • UV Activation : Use 350 nm UV light (5–10 min exposure) to generate carbenes for target binding. Titrate exposure time to balance crosslinking and sample damage .
  • Competition Assays : Co-incubate with non-photoactive analogs to confirm specificity of labeling .
  • Click Chemistry Integration : Post-crosslinking, use the bromopropyl handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach fluorophores or biotin for detection .

Q. What strategies resolve contradictions in crosslinking data (e.g., non-specific binding vs. low efficiency)?

  • Methodological Answer :
  • Control Experiments : Include a dark control (no UV) to identify non-specific interactions.
  • Dose-Response Analysis : Vary compound concentration (1–100 µM) to distinguish saturable (specific) vs. linear (non-specific) binding .
  • Mass Spectrometry Validation : Use LC-MS/MS to map crosslinked peptides and compare with computational models (e.g., docking simulations) .

Q. How do substituents on the diazirine ring (e.g., trifluoromethyl vs. methyl) affect reactivity and stability?

  • Methodological Answer :
  • Comparative Studies : Synthesize analogs (e.g., 3-(trifluoromethyl)-diazirine) and compare:
  • Thermal Stability : Monitor decomposition via differential scanning calorimetry (DSC) .
  • Crosslinking Efficiency : Quantify target binding using radiolabeled or fluorescent probes .
  • Computational Modeling : Use DFT calculations to assess carbene formation energy barriers and predict reactivity .

Q. What are the best practices for integrating this compound into multi-functional probes (e.g., with alkyne/fluorophore tags)?

  • Methodological Answer :
  • Modular Synthesis : Attach tags via the bromopropyl group using nucleophilic substitution (e.g., with sodium azide for azide-alkyne click chemistry) .
  • Orthogonal Protection : Use tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to protect reactive sites during synthesis .
  • In-cell Validation : Test probe functionality in live-cell imaging with confocal microscopy (e.g., track localization using tethered fluorophores) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.